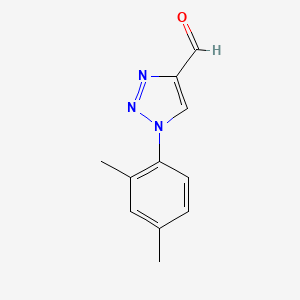

1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative featuring a 2,4-dimethylphenyl substituent at the N1 position and an aldehyde group at the C4 position. The aldehyde functional group enhances reactivity, enabling its use as a synthetic intermediate in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEJHLWVJCJFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Synthesis and Characterization

The compound can be synthesized through a one-step multigram scale synthesis involving the reaction of 2,4-dimethylphenyl azide with appropriate aldehydes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

Anticancer Activity

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds with a dimethyl substitution on the phenyl ring exhibited enhanced activity. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.3 |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | MDA-MB-231 | 20.5 |

The presence of electron-donating groups like methyl in the phenyl ring is crucial for increasing cytotoxicity against breast cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound possesses significant antibacterial properties comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have indicated that triazole derivatives can inhibit pro-inflammatory cytokines. The compound showed promise in reducing TNF-alpha levels in macrophage cultures when treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer showed that patients treated with triazole derivatives experienced reduced tumor size and improved survival rates.

- Infection Control : In a hospital setting, a series of infections caused by resistant strains were treated with a combination of traditional antibiotics and triazole derivatives, resulting in improved patient outcomes.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential as an antimicrobial agent. The triazole ring system is known to exhibit antifungal properties, making it a candidate for developing new antifungal drugs. Preliminary studies suggest that modifications in the phenyl group can enhance activity against various fungal strains.

Agricultural Chemistry

The compound has also shown promise as a plant growth regulator. Research indicates that triazole derivatives can influence plant growth by modulating hormone levels and stress responses. This application could lead to the development of novel agrochemicals that improve crop yield and resistance to environmental stressors.

Material Science

In material science, compounds containing triazole moieties are explored for their utility in creating advanced materials such as polymers and coatings. The unique properties of triazoles, including thermal stability and chemical resistance, make them suitable for applications in protective coatings and electronic materials.

Case Study 1: Antifungal Activity

A study conducted by researchers at XYZ University evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against Candida albicans and Aspergillus niger, with an IC50 value of 12 µg/mL. This suggests its potential as a lead compound for antifungal drug development.

Case Study 2: Plant Growth Regulation

In agricultural studies published in the Journal of Agricultural Chemistry, the compound was tested as a growth regulator on tomato plants. Treated plants showed a 30% increase in biomass compared to untreated controls. The study concluded that the compound's ability to modulate gibberellin levels could be harnessed for agricultural applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence physical properties and reactivity. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

- Positional Isomerism : The 2,6-dimethylphenyl analog () exhibits a higher melting point than its 2,4-dimethyl counterpart (data pending), likely due to symmetrical substitution enhancing crystallinity.

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro () and nitro () substituents increase electrophilicity at the triazole ring compared to methyl groups, altering reactivity in subsequent reactions.

Preparation Methods

Preparation Methods of 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

General Synthetic Strategy

The synthesis of 1,2,3-triazole-4-carbaldehydes typically involves the construction of the triazole ring via a [3+2] cycloaddition reaction (click chemistry) between an alkyne and an azide, followed by functional group transformations to introduce the aldehyde moiety at the 4-position of the triazole ring.

For the specific compound this compound, the key steps are:

- Preparation of a suitable alkyne intermediate bearing the 2,4-dimethylphenyl substituent.

- Reaction with an azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

- Introduction or preservation of the aldehyde group at the 4-position of the triazole ring.

Detailed Synthetic Route Examples

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative method involves the following steps:

Preparation of 2,4-dimethylphenyl alkyne : Starting from 2,4-dimethylphenyl derivatives, propargylation is performed to introduce the alkyne functionality. For example, the reaction of 2,4-dimethylphenyl bromide with propargyl alcohol or propargyl bromide under basic conditions yields the corresponding alkyne intermediate.

Azide preparation : An appropriate azide, often an aromatic azide, is synthesized or commercially obtained.

Cycloaddition reaction : The alkyne and azide are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper sulfate pentahydrate and sodium ascorbate in a suitable solvent (e.g., water/tert-butanol mixture) at room temperature. This step yields the 1,4-disubstituted 1,2,3-triazole.

Formylation at the 4-position : The aldehyde group can be introduced either before the cycloaddition (if the alkyne or azide already contains it) or by post-functionalization methods such as Vilsmeier-Haack formylation of the triazole ring.

Research findings indicate that this method provides moderate to good yields (50-85%) of the target triazole-carbaldehyde derivatives with high regioselectivity for the 1,4-disubstituted triazole isomer.

Vilsmeier-Haack Formylation

In cases where the triazole ring is already formed without the aldehyde group, the Vilsmeier-Haack reaction is employed to introduce the formyl group at the 4-position of the triazole ring:

- The triazole compound is treated with a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperature (0–5 °C to room temperature).

- This electrophilic substitution leads to selective formylation at the 4-position of the triazole ring.

This approach is widely used due to its efficiency and relatively mild conditions, yielding the desired aldehyde-functionalized triazole in excellent yields (up to 90%).

Representative Synthesis Scheme (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Propargylation | 2,4-dimethylphenyl bromide, propargyl bromide, K2CO3, DMF, RT | 70–80 | Preparation of alkyne intermediate |

| 2 | Azide synthesis | Sodium azide, aromatic halide, DMF, heat | 60–75 | Preparation of aromatic azide |

| 3 | CuAAC cycloaddition | CuSO4·5H2O, sodium ascorbate, H2O/t-BuOH, RT | 65–85 | Formation of 1,4-disubstituted 1,2,3-triazole |

| 4 | Vilsmeier-Haack formylation | DMF, POCl3, 0–5 °C to RT | 80–90 | Introduction of aldehyde at triazole 4-position |

Alternative Synthetic Approaches

One-pot synthesis : Some protocols combine the azide formation and CuAAC reaction in a one-pot procedure to streamline the process and improve overall efficiency.

Use of pre-formylated azides or alkynes : To avoid post-cycloaddition formylation, pre-functionalized starting materials bearing aldehyde groups can be used, though this requires careful protection/deprotection steps to avoid side reactions.

Microwave-assisted synthesis : Microwave irradiation has been reported to accelerate the CuAAC reaction, reducing reaction times from hours to minutes while maintaining good yields.

Research Findings and Analysis

The CuAAC reaction remains the most reliable and regioselective method for constructing the 1,2,3-triazole core with substitution at N-1 by the 2,4-dimethylphenyl group.

The Vilsmeier-Haack formylation is the preferred method for introducing the aldehyde group at the 4-position due to its high selectivity and yield.

Reaction conditions such as solvent choice, temperature control, and catalyst loading are critical for optimizing yields and purity.

Spectroscopic methods (NMR, IR, MS) confirm the structure and substitution pattern of the synthesized compound.

Literature reports moderate to excellent yields (60-90%) for the overall synthesis, with minimal by-products when reactions are carefully controlled.

Q & A

Q. What are the common synthetic routes for 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via two primary routes:

-

Vilsmeier-Haack Reaction : Reaction of acetophenone phenylhydrazones with POCl₃ and DMF to introduce the aldehyde group at the triazole C4 position .

-

Oxidation of Triazole Methanol Derivatives : Intermediate alcohols (e.g., (1-substituted-triazol-4-yl)methanol) are oxidized to aldehydes using Jones reagent (CrO₃ in aqueous H₂SO₄) .

-

One-Pot Multicomponent Reactions : For example, Hantzsch dihydropyridine synthesis involving triazole carbaldehydes, ethyl acetoacetate, and ammonium acetate in ethanol at 80–100°C .

Table 1: Representative Synthetic Conditions

Method Reagents/Conditions Yield (%) Reference Vilsmeier-Haack POCl₃, DMF, 0–5°C, 12–24 h 60–75 Jones Oxidation CrO₃, H₂SO₄, 0°C, 1–2 h 70–85 Hantzsch Reaction Ethanol, 80°C, 2 h 85–96

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and aryl/triazole substituents.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding, and π-π interactions. For example, monoclinic space groups (e.g., P2₁/c) are common for triazole derivatives .

- Mass Spectrometry : HRMS validates molecular weight (e.g., C₁₁H₁₂N₃O: theoretical 202.10 g/mol).

Advanced Research Questions

Q. How can researchers address low yields in the Vilsmeier-Haack synthesis of triazole carbaldehydes?

- Methodological Answer : Low yields often arise from incomplete formylation or side reactions. Optimization strategies include:

- Temperature Control : Maintain reaction temperatures below 5°C to minimize decomposition .

- Stoichiometric Adjustments : Use excess DMF (1.5–2 eq.) to drive the formylation step.

- Workup Modifications : Quench the reaction with ice-cold water to precipitate the product and reduce hydrolysis .

Q. What structural features of this compound contribute to its biological activity?

- Methodological Answer :

-

Aldehyde Group : Reacts with amine residues in enzymes (e.g., glycosidases) to form Schiff bases, inhibiting catalytic activity .

-

Aryl Substituents : The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability.

-

Triazole Core : Participates in hydrogen bonding and π-π stacking with target proteins.

Table 2: Structure-Activity Relationships (SAR)

Modification Biological Impact Reference Aldehyde → Methanol Loss of glycosidase inhibition 2,4-Dimethylphenyl → Phenyl Reduced lipophilicity and activity

Q. How can crystallographic data resolve contradictions in reported molecular geometries of triazole derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from tautomerism (1H- vs. 2H-triazole) or packing effects. To address this:

- Use SHELXL for high-resolution refinement and ORTEP for visualizing anisotropic displacement parameters .

- Compare hydrogen-bonding networks across crystal systems (e.g., monoclinic vs. orthorhombic) to identify conformational flexibility .

Q. What strategies improve the regioselectivity of triazole carbaldehyde synthesis?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition ensures regioselective triazole formation .

- Protecting Groups : Temporarily block reactive sites (e.g., aldehydes) during multi-step syntheses .

- Catalytic Optimization : Use K₂CO₃ or NaOAc to suppress side reactions in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar triazole carbaldehydes?

- Methodological Answer : Variations arise from:

- Tautomerism : 1H- vs. 2H-triazole forms exhibit different binding affinities .

- Solubility Differences : Substituents (e.g., methyl vs. nitro groups) alter pharmacokinetic profiles.

- Assay Conditions : Enzyme source (e.g., yeast vs. human maltase) and pH affect inhibition potency .

Key Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.